Cas no 2097945-85-0 (2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one)
![2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2097945-85-0x500.png)
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- Ethanone, 2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undec-8-yl)-
- 2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
- 2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
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- インチ: 1S/C11H20N2O3/c12-7-10(15)13-4-1-3-11(8-13)6-9(14)2-5-16-11/h9,14H,1-8,12H2
- InChIKey: DLBZERBTBRNERU-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCCC2(OCCC(O)C2)C1)CN
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7727-1g |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-7727-10g |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7727-5g |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
TRC | A190951-100mg |
2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A190951-1g |
2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-7727-2.5g |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7727-0.25g |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7727-0.5g |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | A190951-500mg |
2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
2097945-85-0 | 500mg |
$ 365.00 | 2022-06-08 |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-oneに関する追加情報
Introduction to 2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one (CAS No. 2097945-85-0)
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a complex organic compound with a unique spirocyclic structure, featuring both amino and hydroxyl functional groups. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its intriguing molecular architecture and potential biological activities. The presence of a spirocyclic framework, characterized by a nitrogen-oxygen bridge, introduces rigidity and specific spatial orientation that can influence its interactions with biological targets.
The CAS No. 2097945-85-0 provides a unique identifier for this chemical entity, ensuring precise classification and retrieval in scientific databases. This numbering system is crucial for researchers involved in drug discovery, synthesis, and regulatory compliance, as it eliminates ambiguity in chemical communication.
The compound's structure consists of an ethanone moiety linked to a spirocyclic system derived from 1-oxa-8-azaspiro[5.5]undecan-8-yl. The spirocyclic core itself is a fusion of an oxygen-containing heterocycle and an azaspirane ring, which is known for its stability and ability to engage in multiple hydrogen bonding interactions. These characteristics make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
The 4-hydroxy group appended to the spirocyclic system further diversifies the compound's chemical properties, introducing polarity and potential sites for further derivatization. This hydroxyl functionality can participate in hydrogen bonding, both as a donor or acceptor, which is critical for modulating the compound's pharmacokinetic behavior.
The amino group at the other end of the ethanone moiety provides another critical interaction point. Amines are versatile functional groups that can form salt bridges, participate in hydrogen bonding, or undergo further chemical modifications such as acylation or alkylation. These modifications are often employed in medicinal chemistry to optimize solubility, bioavailability, and metabolic stability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies have suggested that 2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one may interact with various protein targets, including enzymes and receptors involved in inflammatory pathways. This has prompted investigations into its potential therapeutic applications.
In particular, the spirocyclic scaffold has been explored as a template for developing anti-inflammatory agents. The rigid structure of spirocycles can mimic natural ligands that bind to specific protein domains, thereby inhibiting inflammatory cascades. Preclinical studies have indicated that derivatives of this class of compounds exhibit promising anti-inflammatory effects without significant toxicity.
The hydroxyl group's position on the spirocycle is particularly noteworthy, as it can be tailored to optimize binding interactions with biological targets. For instance, modifications at this position have been shown to enhance binding affinity to cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis—a major pathway in inflammation.
Furthermore, the compound's ability to engage in multiple hydrogen bonding interactions makes it a suitable candidate for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in oncology research. The unique spatial arrangement of functional groups on the spirocyclic core allows for precise tuning of binding interactions with kinase active sites.
Recent research has also highlighted the potential of this compound as a scaffold for drug delivery systems. The spirocyclic structure can be engineered to enhance solubility or facilitate targeted release in vivo. For example, prodrugs based on this scaffold have shown improved bioavailability when administered orally or intravenously.
The amino group presents another opportunity for prodrug design. By conjugating this group with carrier molecules or masking agents, researchers can enhance stability during storage or improve tissue penetration upon administration. Such strategies are particularly relevant for developing treatments for neurological disorders where blood-brain barrier penetration is challenging.
Synthetic methodologies have also evolved significantly in recent years, enabling more efficient production of complex molecules like 2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-ylenethanone) (CAS No. 2097945). Advances in transition metal catalysis and asymmetric synthesis have allowed chemists to construct the spirocyclic core with high enantioselectivity and yield.
This has not only facilitated structural optimization but also reduced costs associated with large-scale production. Such improvements are essential for translating promising preclinical findings into viable therapeutic candidates.
The compound's unique structural features also make it an interesting candidate for developing chiral drugs—a class of medications where the stereochemistry of a molecule significantly impacts its biological activity. The spirocycle provides a stable platform for introducing chirality at multiple points along its structure.
Chiral drugs offer several advantages over their racemic counterparts, including improved efficacy and reduced side effects due to preferential binding to specific enantiomers of biological targets. Researchers are exploring ways to leverage the chiral properties of 2-amino-l-(4-hydroxy-l-oxa-lspira[l.l]undecan-l-ylenethanone) (CAS No., 2097945850) to develop next-generation therapeutics.
In conclusion,2-amino-l-(4-hydroxy-l-oxa-lspira[l.l]undecan-l-ylenethanone) (CAS No., 2097945850) represents a fascinating molecular entity with significant potential in pharmaceutical research。 Its complex architecture, functional groups, and versatile synthetic accessibility make it an attractive scaffold for drug discovery。 Ongoing studies continue to uncover new applications, particularly in anti-inflammatory, kinase inhibition, and drug delivery contexts。 As computational methods improve, researchers will be better equipped to harness the full therapeutic potential of such intricate molecules。
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